2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide
Overview
Description
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide is a complex organic compound known for its potential applications in scientific research. This compound is characterized by its unique structure, which includes a quinoxaline ring, a sulfanyl group, and an acetamide moiety. It is often used in various fields of research due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Chemical Reactions Analysis
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential anticancer activity. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7 . Additionally, it is used in industry for developing new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and leading to antiproliferative effects on cancer cells . The quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain, enhancing its binding affinity and biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(propan-2-yloxy)phenyl]acetamide stands out due to its unique structure and potent biological activity. Similar compounds include methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, which also exhibit significant anticancer activity . the specific arrangement of functional groups in this compound provides it with distinct chemical properties and enhanced biological effects .
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13(2)25-18-11-7-6-10-17(18)22-19(24)12-26-20-14(3)21-15-8-4-5-9-16(15)23-20/h4-11,13H,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTGFPPKCVPWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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